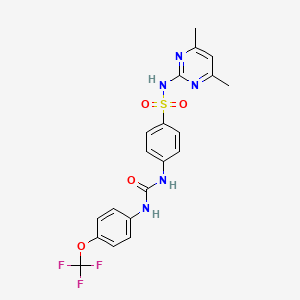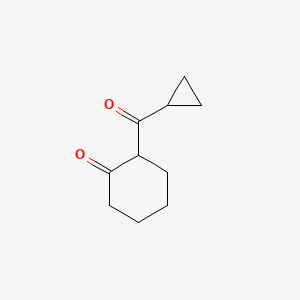
2-Cyclopropanecarbonylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring with a cyclopropane carbonyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective starting materials and reagents. The process may include steps such as aldol condensation, protection of the ketone group, and subsequent oxidation . The overall transformation is designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
2-Cyclopropanecarbonylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyclopropane ring and carbonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Cyclopropanecarbonyl chloride: A compound with a cyclopropane ring and a carbonyl chloride group.
Cyclohexanecarboxylic acid: A carboxylic acid derivative of cyclohexane.
Uniqueness
2-Cyclopropanecarbonylcyclohexan-1-one is unique due to its combination of a cyclohexane ring and a cyclopropane carbonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h7-8H,1-6H2 |
InChI Key |
ODFZDAWCUXUPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




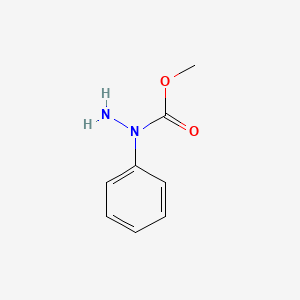
![3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13311497.png)
![N,N-dimethyl-4-[1-(propylamino)ethyl]aniline](/img/structure/B13311500.png)
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B13311508.png)
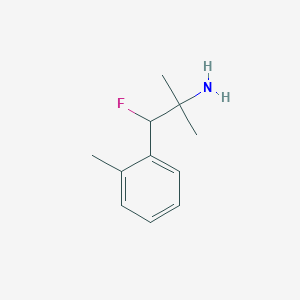
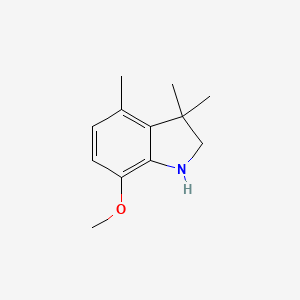
amine](/img/structure/B13311522.png)
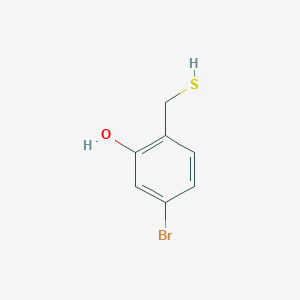
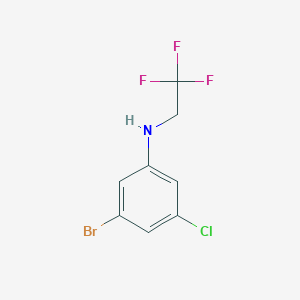
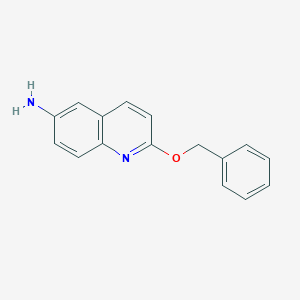
![2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)
